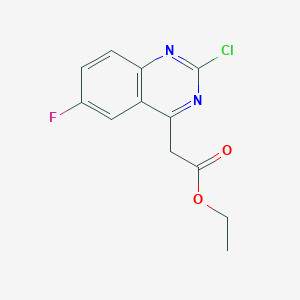

Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate

Description

Properties

Molecular Formula |

C12H10ClFN2O2 |

|---|---|

Molecular Weight |

268.67 g/mol |

IUPAC Name |

ethyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C12H10ClFN2O2/c1-2-18-11(17)6-10-8-5-7(14)3-4-9(8)15-12(13)16-10/h3-5H,2,6H2,1H3 |

InChI Key |

YIXCDKUKSIXART-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl |

Origin of Product |

United States |

Biological Activity

Ethyl 2-chloro-6-fluoroquinazoline-4-acetate is a compound belonging to the quinazoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article delves into its biological activity, structure-activity relationships (SAR), and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a quinazoline scaffold, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of chlorine and fluorine substituents at specific positions contributes to its biological activity. The molecular formula is C11H10ClF N2O2, with a molecular weight of approximately 252.66 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cancer progression. Quinazoline derivatives are known for their role as inhibitors of the epidermal growth factor receptor (EGFR) and other related kinases. The inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

- EGFR Inhibition : Similar compounds have shown significant inhibitory effects on EGFR, which is often mutated in non-small cell lung cancer (NSCLC) .

- Kinase Selectivity : The compound exhibits selective inhibition against specific kinases, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | IC50 (µM) | Target | Reference |

|---|---|---|---|

| EGFR Inhibition | ~1 | EGFR | |

| NEK4 Inhibition | Moderate | NEK4 | |

| Anti-proliferative Activity | Significant | NSCLC Cells |

Case Studies

Several studies have assessed the efficacy of quinazoline derivatives, including this compound, in clinical settings:

- Study on NSCLC : A study demonstrated that derivatives of quinazoline effectively inhibited cell proliferation in EGFR-mutant NSCLC cells. This compound showed comparable efficacy to established EGFR inhibitors like gefitinib .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, indicating its potential as an anti-cancer agent .

- Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations revealed that this compound binds effectively within the ATP-binding pocket of EGFR, supporting its role as a competitive inhibitor .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituent positioning on the quinazoline ring:

- Fluorine at Position 6 : Enhances binding affinity and selectivity towards EGFR.

- Chlorine at Position 2 : Contributes to the overall stability and potency against target kinases.

These modifications have been shown to improve the overall pharmacological profile compared to earlier quinazoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate is primarily utilized as a precursor in the development of various pharmaceuticals:

- Tyrosine Kinase Inhibitors : It plays a crucial role in synthesizing compounds that inhibit tyrosine kinases, which are vital in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancers such as non-small cell lung cancer (NSCLC) .

- Anticonvulsant Agents : The compound has been studied for its potential anticonvulsant properties, particularly its interaction with GABA-A receptors, which are essential for regulating neuronal excitability .

Biological Studies

The compound's biological activity extends to various studies:

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in disease processes, making it a candidate for further therapeutic exploration .

Case Studies

- Non-Small Cell Lung Cancer : A study demonstrated that quinazoline derivatives effectively inhibited cell growth in NSCLC models, suggesting that this compound could be developed into targeted therapies .

- Epilepsy Treatment : Compounds structurally related to this compound were evaluated for their anticonvulsant effects in preclinical models, showing significant promise .

Industrial Applications

In addition to medicinal uses, this compound is also relevant in industrial applications:

- Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals, contributing to the development of new agricultural products .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structure. Key insights from SAR studies include:

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Quinazoline derivatives with halogen and ester substitutions are common in medicinal chemistry. Key comparisons include:

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 912556-91-3)

- Molecular Formula : C₁₅H₁₂ClFN₃O₂

- Key Features: Substituted with an amino group (position 4), hydroxyl (position 6), and methoxy (position 7).

- The similarity score of 0.92 highlights its structural proximity .

N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (CAS 179552-75-1)

- Molecular Formula : C₁₈H₁₇Cl₂FN₃O₂

- Key Features : Contains a 3-chloropropoxy chain (position 6) and a methoxy group (position 7).

- Comparison : The extended alkoxy chain enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This compound’s similarity score of 0.86 underscores its relevance in structure-activity relationship studies .

Heterocyclic Esters with Fluorine and Chlorine Substituents

Compounds with pyridine or phenyl cores and analogous substituents provide insights into electronic and steric effects:

Ethyl 2-chloro-5-fluoronicotinate

- Molecular Formula: C₈H₇ClFNO₂

- Key Features : A pyridine (nicotinate) ring substituted with chlorine (position 2) and fluorine (position 5).

- Such compounds are often used as intermediates in agrochemical synthesis .

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)

- Molecular Formula : C₁₂H₁₅FO₄

- Key Features : A phenyl ring with fluorine (position 4) and methoxy groups (positions 2, 6).

- Methoxy groups enhance electron-donating effects, contrasting with the electron-withdrawing Cl/F in the target compound .

Data Table: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.